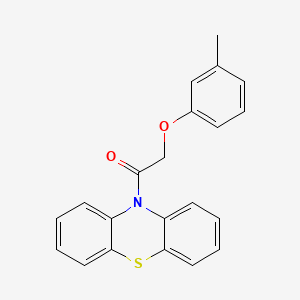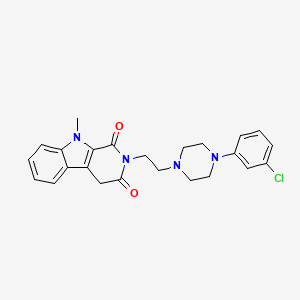
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl-: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl- typically involves multi-step organic reactions. The process may start with the formation of the pyridoindole core, followed by the introduction of the piperazine and chlorophenyl groups through nucleophilic substitution reactions. Common reagents used in these steps include halogenated precursors, amines, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl- would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-2,3-dione: A simpler indole derivative with different substitution patterns.
Pyrido[3,4-b]indole: The core structure without additional substituents.
1-Piperazinyl derivatives: Compounds with similar piperazine substitutions.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl- lies in its specific combination of functional groups and the resulting chemical and biological properties
Eigenschaften
CAS-Nummer |
184691-44-9 |
|---|---|
Molekularformel |
C24H25ClN4O2 |
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-4H-pyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C24H25ClN4O2/c1-26-21-8-3-2-7-19(21)20-16-22(30)29(24(31)23(20)26)14-11-27-9-12-28(13-10-27)18-6-4-5-17(25)15-18/h2-8,15H,9-14,16H2,1H3 |
InChI-Schlüssel |
VAVDVBVYSZHMCD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)C3)CCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


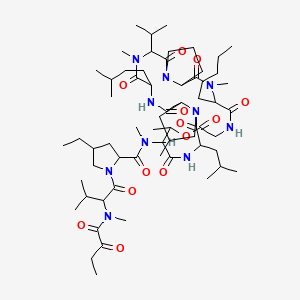

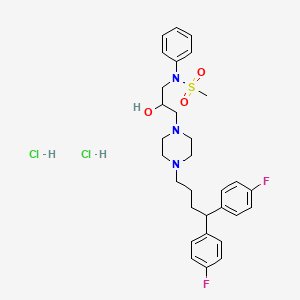

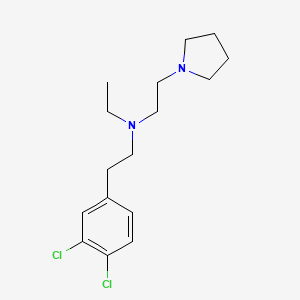
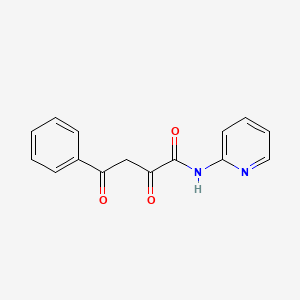
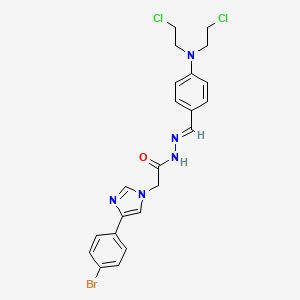
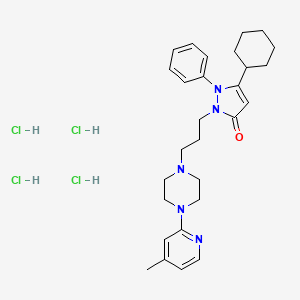

![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)
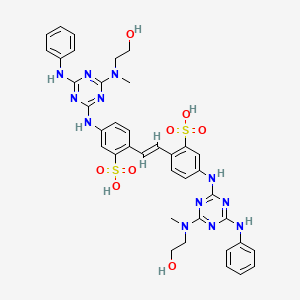
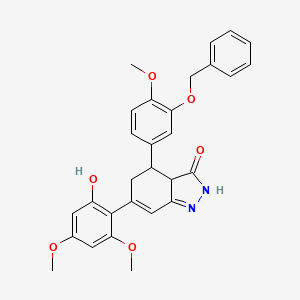
![[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12711214.png)
